5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione
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Overview
Description
5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound featuring a heterocyclic imidazolidinedione core with two naphthylmethylthio groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinedione core, followed by the introduction of the naphthylmethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The naphthylmethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases like sodium hydride, solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound’s thioether groups can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5,5’- (ETHYLENEDITHIO)BIS (1,3,4-THIADIAZOLE-2-THIOL)
- 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole
Uniqueness
5,5-Bis(((1-naphthylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to its imidazolidinedione core and the presence of two naphthylmethylthio groups. This structural configuration imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the naphthylmethylthio groups can enhance its interaction with biological targets, potentially leading to increased biological activity.
Properties
CAS No. |
142979-90-6 |
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Molecular Formula |
C27H24N2O2S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
5,5-bis(naphthalen-1-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C27H24N2O2S2/c30-25-27(29-26(31)28-25,17-32-15-21-11-5-9-19-7-1-3-13-23(19)21)18-33-16-22-12-6-10-20-8-2-4-14-24(20)22/h1-14H,15-18H2,(H2,28,29,30,31) |
InChI Key |
ZXEBIROLMGKILE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSCC3(C(=O)NC(=O)N3)CSCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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